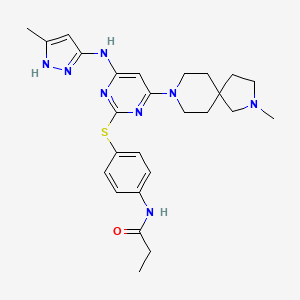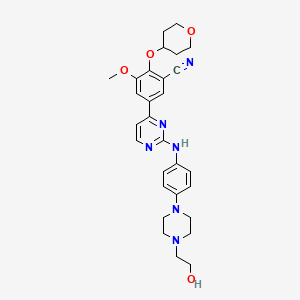![molecular formula C22H22N4O3S B10832865 N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)
N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidine Compound 5 is a member of the amidine family, characterized by the functional group RC(NR)NR2, where the R groups can be the same or different. Amidines are known for their significant reactivity and versatility in organic synthesis, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidine Compound 5 can be synthesized through several methods:
From Nitriles: The addition of primary amines to nitriles catalyzed by ytterbium amides yields amidines.
From Amides: Amidines can be synthesized by the reaction of amides with suitable reagents.
From Carbodiimides: The reaction of carbodiimides with amines also produces amidines.
From Aldoximes: Aldoximes can be converted to amidines through specific reaction conditions.
Industrial Production Methods: Industrial production of amidines often involves the use of high-yield, efficient methods such as:
Microwave-Assisted Synthesis: This method uses ethyl polyphosphate ester (PPE) to promote cyclodehydration of N-aryl-N’-acylalkylenediamines, resulting in high yields of the desired amidine products.
Catalyst-Free Reactions: Some industrial methods utilize catalyst-free conditions to produce amidines, enhancing the efficiency and reducing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Amidine Compound 5 undergoes various chemical reactions, including:
Oxidation: Amidines can be oxidized to form corresponding oxides.
Reduction: Reduction of amidines can yield amines or other reduced forms.
Substitution: Amidines participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various heterocyclic compounds, amines, and substituted amidines .
Scientific Research Applications
Amidine Compound 5 has a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of heterocyclic compounds and as ligands in metal complexes.
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Explored for its potential use as antibiotics, diuretics, and anti-inflammatory agents.
Industry: Utilized in the production of functional materials and as organo-catalysts.
Mechanism of Action
The mechanism of action of Amidine Compound 5 involves its interaction with molecular targets such as DNA and RNA. It binds to the minor groove of AT-DNA and intercalates into AU-RNA, affecting the replication and transcription processes . The compound’s reactivity is attributed to the delocalization of the positive charge onto both nitrogen atoms, forming a stable amidinium ion .
Comparison with Similar Compounds
Amidine Compound 5 can be compared with other similar compounds such as:
Benzamidine: Known for its use as a protease inhibitor.
Pentamidine: Used as an antiprotozoal agent.
Diminazene: Utilized in veterinary medicine for the treatment of trypanosomiasis.
Uniqueness: Amidine Compound 5 stands out due to its potent antiproliferative effects on cancer cell lines and its ability to bind to DNA and RNA, making it a valuable compound in both medicinal and biological research .
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C22H22N4O3S/c1-14-11-19(30(25,28)29)9-10-20(14)17-3-2-4-18(12-17)22(27)26-13-15-5-7-16(8-6-15)21(23)24/h2-12H,13H2,1H3,(H3,23,24)(H,26,27)(H2,25,28,29) |
InChI Key |
QDCYPEUVWUOSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)C2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


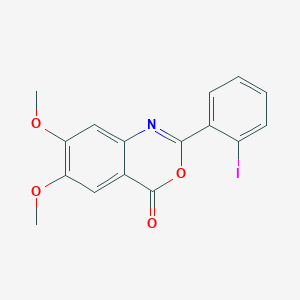
![N-[(4-carbamimidoylphenyl)methyl]-3-[2-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B10832793.png)
![3-(6-Allyloxy-2-naphthyl)-1-(4-piperidylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10832794.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B10832802.png)
![2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid](/img/structure/B10832810.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide](/img/structure/B10832816.png)
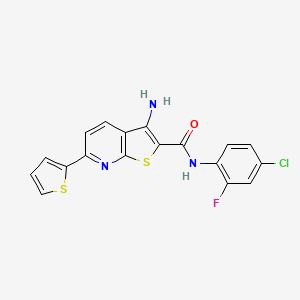
![3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B10832832.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B10832835.png)
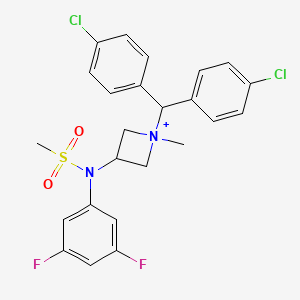
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide](/img/structure/B10832845.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)
